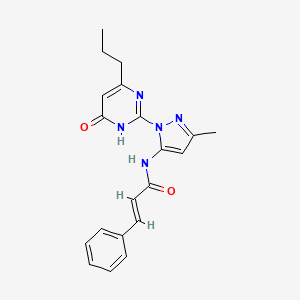

N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2/c1-3-7-16-13-19(27)23-20(21-16)25-17(12-14(2)24-25)22-18(26)11-10-15-8-5-4-6-9-15/h4-6,8-13H,3,7H2,1-2H3,(H,22,26)(H,21,23,27)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDWFHYAOPEPOW-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cinnamamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 358.4 g/mol. The compound features multiple heterocyclic components, including a pyrazole ring and a dihydropyrimidine moiety, suggesting potential for various pharmacological applications .

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. These interactions may modulate various signaling pathways, leading to significant biological effects. For instance, studies have indicated that the compound may act as an agonist for the Nrf2/ARE pathway, which is crucial for cellular defense against oxidative stress .

Antioxidant Activity

Research has demonstrated that this compound exhibits strong antioxidant properties. It has been shown to induce the expression of phase II detoxifying enzymes through the activation of the Nrf2 pathway. This results in increased synthesis of glutathione, a critical antioxidant in cellular defense mechanisms. In vitro studies using HepG2 cells revealed that treatment with this compound significantly upregulated mRNA and protein levels of key antioxidant genes such as NAD(P)H quinone oxidoreductase 1 and heme oxygenase 1 .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the anti-cancer potential of this compound. The findings suggest that it possesses selective cytotoxic effects against certain cancer cell lines while exhibiting minimal toxicity towards normal cells. For example, studies indicated that this compound could inhibit cell proliferation in lymphoma models by targeting specific sirtuin enzymes involved in cancer progression .

Study 1: Protective Effects Against Oxidative Stress

A notable study evaluated the protective effects of this compound against oxidative stress induced by tert-butyl hydroperoxide (t-BHP) in HepG2 cells. The results showed that treatment with the compound led to a significant reduction in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls .

Study 2: Mechanistic Insights into Anticancer Activity

Another study focused on the mechanism underlying the anticancer activity of this compound. It was found that this compound induced apoptosis in cancer cells through caspase activation and modulation of cell cycle regulators. These findings highlight its potential as a therapeutic agent in cancer treatment .

Summary of Biological Activities

| Activity | Effect |

|---|---|

| Antioxidant | Induces Nrf2 pathway; increases glutathione synthesis |

| Cytotoxicity | Selectively inhibits cancer cell proliferation; minimal toxicity to normal cells |

| Protective Effects | Reduces ROS levels; enhances cell viability under oxidative stress |

| Apoptosis Induction | Activates caspases; modulates cell cycle regulators |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Substitution Patterns

The compound’s analogs differ in three key regions:

Pyrimidinone Ring Substitution: Target Compound: 4-propyl group. F269-0500 (): 5-ethyl-4-methyl substitution. Compound 43 (): 4-trifluoromethyl group.

Amide-Linked Aromatic Groups :

- Target Compound : Cinnamamide (styryl group).

- F269-0289 () : [1,1'-Biphenyl]-4-carboxamide.

- Compound 145 () : Thiazole-2-carboxamide.

Pyrazole Ring Substitution :

- All analogs retain the 3-methyl group, ensuring structural consistency in this region.

Physicochemical Properties

*Assumed based on F269-0289’s formula ; †Estimated due to ethyl/methyl groups.

Key Observations:

- Lipophilicity : The biphenyl analog (F269-0289) has the highest logP (4.03), while the trifluoromethyl derivative (Compound 43) shows reduced logP (~3.5–4.0) due to polar CF3 and amide groups.

- Polar Surface Area (PSA) : Compound 43’s PSA (~85 Ų) exceeds others, likely due to additional hydrogen-bond acceptors (trifluoromethyl and dimethylamide).

Implications for Drug Development

- 4-Propyl vs. Trifluoromethyl analogs () balance hydrophobicity and electronic effects for optimized PK/PD .

- Amide Group Selection : Cinnamamide’s planar structure may improve target engagement in rigid binding sites, while bulkier groups (e.g., biphenyl) might reduce off-target interactions.

Q & A

Q. What are the standard synthetic routes for N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cinnamamide?

The compound can be synthesized via coupling reactions using carbodiimide activators (e.g., EDCI/HOBt) in DMF under mild conditions. A typical procedure involves reacting pyrazole-thiol intermediates with alkyl halides in the presence of K₂CO₃, followed by purification via preparative TLC or recrystallization . For example, similar pyrazole-carboxamide derivatives were synthesized with yields ranging from 62% to 71% using EDCI-mediated coupling .

Q. Which spectroscopic methods are used to characterize this compound?

Key characterization techniques include:

Q. How can researchers assess the solubility and formulation stability of this compound?

Solubility screening in polar aprotic solvents (DMF, DMSO) and alcohols (ethanol, methanol) is recommended based on analogous compounds . Stability under acidic/basic conditions can be inferred from synthesis workups involving 0.2 M HCl and 2 M NaOH .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Catalyst Screening : Replace EDCI/HOBt with newer coupling agents (e.g., DMTMM) to improve efficiency.

- Reaction Monitoring : Use real-time TLC or in-situ NMR to track intermediate formation and reduce side products .

- Purification : Employ column chromatography with gradients (e.g., PE:EA ratios) instead of recrystallization for higher purity .

Q. What strategies resolve discrepancies in NMR data for structural confirmation?

- Deuterated Solvent Swapping : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-sensitive protons .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., aromatic/olefinic protons) .

- Impurity Profiling : Use HPLC-MS to detect byproducts affecting integration ratios .

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Core Modifications : Replace the dihydropyrimidinyl group with triazine or quinazoline scaffolds to assess bioactivity changes .

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the cinnamamide moiety to study electronic effects on target binding .

Q. What computational methods support mechanistic studies of this compound?

- Docking Simulations : Map interactions with biological targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite .

- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity and stability .

Q. How should researchers address hygroscopicity or thermal instability during storage?

- Lyophilization : Store the compound as a lyophilized powder under argon to prevent hydrolysis .

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Methodological Rigor and Data Interpretation

Q. How to ensure reproducibility in synthetic protocols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.